molecular formula C14H15NO2S B11770046 Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate CAS No. 54001-10-4

Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate

Cat. No.: B11770046
CAS No.: 54001-10-4
M. Wt: 261.34 g/mol
InChI Key: ULDYDQHFMPBOPW-UHFFFAOYSA-N
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Description

Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate in the presence of a base such as sodium ethoxide to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 2-(3-methylphenyl)-4-methylthiazole-5-carboxylate
  • 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylic acid
  • 2-(3-Methylphenyl)-4-methylthiazole-5-carboxamide

Comparison: Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate stands out due to its unique ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit enhanced pharmacokinetic properties and a broader spectrum of biological activities .

Properties

CAS No.

54001-10-4

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3

InChI Key

ULDYDQHFMPBOPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)C)C

Origin of Product

United States

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